

Spectroscopic Profile of 2-Ethylnitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylnitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylnitrobenzene** (CAS No. 612-22-6), a key intermediate in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to aid in the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

2-Ethylnitrobenzene ($C_8H_9NO_2$) is an aromatic compound with a molecular weight of 151.16 g/mol. [1][2] The combination of 1H and ^{13}C NMR spectroscopy provides a detailed map of the proton and carbon skeleton. [1] IR spectroscopy is instrumental in identifying the characteristic functional groups, notably the nitro group and the aromatic ring. [1] Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern upon ionization. [1]

Data Presentation

The following sections summarize the quantitative spectroscopic data for **2-Ethylnitrobenzene** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to determine the proton and carbon environments within the **2-Ethylnitrobenzene** molecule.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for **2-Ethylnitrobenzene**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.78	d	1	Ar-H
7.55	t	1	Ar-H
7.38	t	1	Ar-H
7.31	d	1	Ar-H
2.80	q	2	-CH ₂ -
1.25	t	3	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **2-Ethylnitrobenzene**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
148.9	Ar-C (C-NO ₂)
138.1	Ar-C (C-CH ₂ CH ₃)
132.8	Ar-CH
129.2	Ar-CH
127.8	Ar-CH
124.5	Ar-CH
25.1	-CH ₂ -
15.3	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethylnitrobenzene** confirms the presence of its key functional groups.

Table 3: Key IR Absorption Bands for **2-Ethylnitrobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1525	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~3080-3000	Medium	Aromatic C-H stretch
~2970-2850	Medium	Aliphatic C-H stretch
~1600, ~1470	Medium-Weak	Aromatic C=C stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and fragmentation pattern of **2-Ethylnitrobenzene**.[\[1\]](#)

Table 4: Major Mass Spectral Peaks for **2-Ethylnitrobenzene**

m/z	Relative Intensity (%)	Assignment
151	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M-OH] ⁺
121	Moderate	[M-NO] ⁺
105	High	[M-NO ₂] ⁺
91	Moderate	[C ₇ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument or equivalent, was used for both ¹H and ¹³C NMR analyses.[\[1\]](#)

- Sample Preparation: Approximately 10-20 mg of **2-EthylNitrobenzene** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0.03%).[\[1\]](#)
- ^1H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-15 ppm and a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[\[1\]](#)
- ^{13}C NMR Acquisition: The carbon NMR spectrum was acquired with proton decoupling. A spectral width of 0-220 ppm was utilized, and a greater number of scans were performed compared to ^1H NMR to account for the lower natural abundance of the ^{13}C isotope.[\[1\]](#)

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, for instance, a PerkinElmer Spectrum Two or a similar instrument, was employed.[\[1\]](#)
- Sample Preparation: As **2-EthylNitrobenzene** is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[\[1\]](#)
- Data Acquisition: The spectrum was recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates was acquired first and was automatically subtracted from the sample spectrum. To enhance the signal-to-noise ratio, 16 to 32 scans were typically co-added.[\[1\]](#)

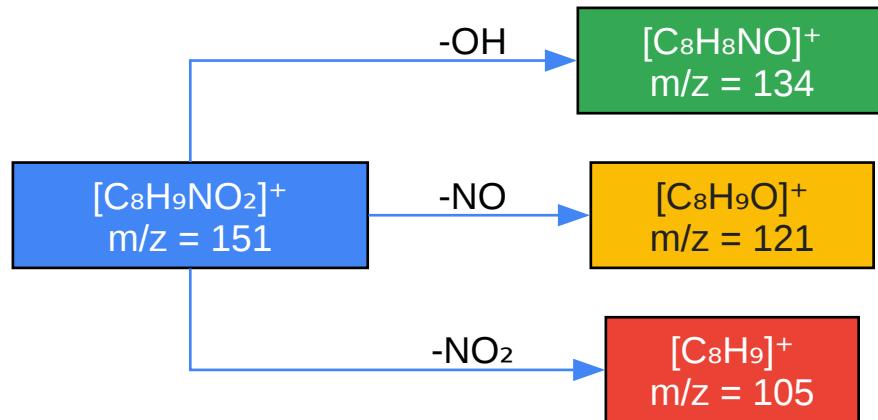
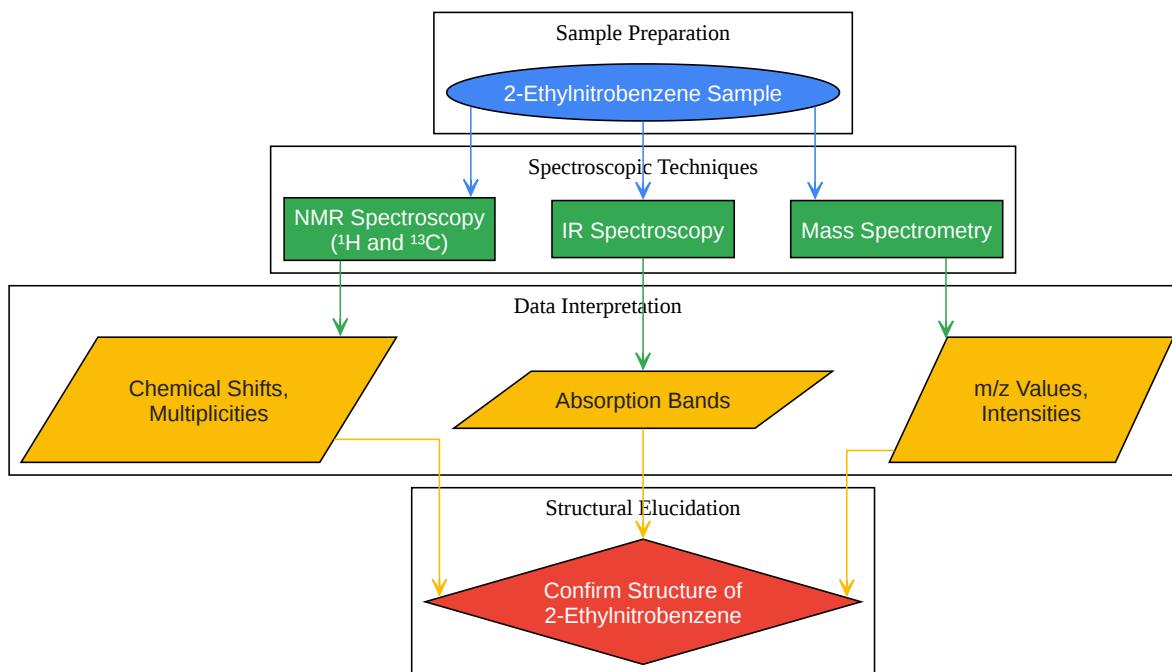
Mass Spectrometry (MS)

- Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) was used for the analysis.[\[1\]](#)
- Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample was bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

- Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for **2-EthylNitrobenzene**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-EthylNitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329339#spectroscopic-data-for-2-ethylnitrobenzene-nmr-ir-ms>]

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